3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide
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Overview
Description
3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran family This compound is known for its unique structural features, which include a benzofuran ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. The methoxyphenyl group is then introduced through a series of substitution reactions. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide varies depending on its application. For instance, as a fluorescent probe, it binds selectively to Fe³⁺ ions, resulting in a “turn-on” fluorescence enhancement . This interaction is facilitated by the coordination of the Fe³⁺ ion with the oxygen and nitrogen atoms in the compound, leading to a change in the electronic structure and fluorescence properties.
Comparison with Similar Compounds
Similar Compounds
3-(3-((4-Methoxyphenyl)sulfonyl)propanamido)benzofuran-2-carboxamide: Similar structure but with a sulfonyl group instead of a carboxamide group.
N-(2-ethoxyphenyl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide: Similar structure with an ethoxyphenyl group.
Uniqueness
3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as a fluorescent probe for Fe³⁺ ions sets it apart from other similar compounds .
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)propanoylamino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-24-13-9-6-12(7-10-13)8-11-16(22)21-17-14-4-2-3-5-15(14)25-18(17)19(20)23/h2-7,9-10H,8,11H2,1H3,(H2,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZOMBQXDZOSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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